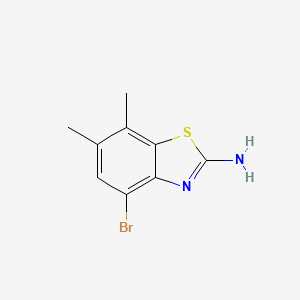

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine

Description

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C9H9BrN2S It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure

Properties

IUPAC Name |

4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2S/c1-4-3-6(10)7-8(5(4)2)13-9(11)12-7/h3H,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDFNBXUAHBVNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)SC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395625 | |

| Record name | 4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383131-01-9 | |

| Record name | 4-bromo-6,7-dimethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

- Reagents : Copper(II) bromide (CuBr₂) and iso-pentyl nitrite in acetonitrile (MeCN) at 0°C.

- Mechanism : Nitrite generates nitrous acid (HNO₂), which diazotizes the amine group, facilitating bromine insertion via a radical pathway mediated by CuBr₂.

- Yield : 87% after 1 hour.

Procedure :

Alternative Bromination Approaches

- t-BuONO/CuBr System : Using tert-butyl nitrite and CuBr at 65°C in MeCN achieves 77% yield but requires longer reaction times (3 hours).

- Diazotization-HBr Substitution : Treatment with NaNO₂ in H₃PO₄ followed by HBr/CuBr yields crude product, which is purified via extraction.

Cyclization of Thiourea Precursors

Metal-free cyclization of thioureas offers a scalable alternative. This method avoids transition-metal catalysts, enhancing compatibility with sensitive functional groups.

Synthesis of Thiourea Intermediate

- Starting Materials : 2-Iodo-4-bromo-6,7-dimethylphenyl isothiocyanate and ammonia.

- Reaction : Ammonia reacts with the isothiocyanate to form a thiourea adduct, which undergoes intramolecular cyclization.

Procedure :

Key Advantages

- Regioselectivity : Ensures bromine retention at the 4-position.

- Yield : ~70–80% under optimized conditions.

Multi-Step Synthesis from Aniline Derivatives

A modular approach starts with substituted anilines, enabling precise control over substituents.

Stepwise Functionalization

- Methylation :

- Reduction and Cyclization :

Critical Parameters :

- Temperature : Cyclization requires refluxing in concentrated H₂SO₄.

- Workup : Neutralization with aqueous NH₃ precipitates the product.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors improve efficiency and safety:

Process Intensification

Solvent Optimization

Comparative Analysis of Methods

Challenges and Mitigation Strategies

Regiochemical Control

Purification Difficulties

- Issue : Co-elution of byproducts in column chromatography.

- Solution : Employ gradient elution with hexane/ethyl acetate (9:1 to 1:1).

Emerging Methodologies

Photocatalytic Bromination

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Synthetic Route Example

A common synthetic route involves:

- Dissolving 6,7-dimethyl-1,3-benzothiazol-2-amine in acetic acid.

- Slowly adding liquid bromine while stirring at room temperature for 24 hours.

- Precipitating the product by adding the mixture to cold water and neutralizing with ammonium hydroxide.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine exhibits significant antimicrobial properties against various bacterial strains. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways .

Anticancer Properties : The compound has shown cytotoxic effects on cancer cell lines such as HeLa cells. Studies demonstrate that it induces apoptosis through activation of caspase pathways . Benzothiazole derivatives are known to inhibit topoisomerases, crucial for DNA replication, thus contributing to their anticancer activity.

Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis for preparing more complex molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups .

Materials Science

The compound is also explored for its potential use in developing new materials, including polymers and dyes. Its unique chemical structure can enhance the properties of materials used in various applications.

Anticancer Activity Study

A study on HeLa cells demonstrated that treatment with this compound significantly reduced cell viability in a dose-dependent manner. The compound was found to activate apoptotic pathways, indicating its potential as an anticancer agent.

Antimicrobial Efficacy Study

In comparative studies against pathogens like Staphylococcus aureus and Escherichia coli, the compound exhibited effective antimicrobial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Mechanism Investigation

A murine model study on acute inflammation revealed that treatment with this compound resulted in a significant decrease in paw edema and inflammatory cytokine production.

| Activity Type | Description | Findings |

|---|---|---|

| Antimicrobial | Inhibits growth of bacteria such as Staphylococcus aureus and Escherichia coli | Effective MIC comparable to antibiotics |

| Anticancer | Induces apoptosis in cancer cell lines (e.g., HeLa cells) | Dose-dependent reduction in cell viability |

| Anti-inflammatory | Modulates inflammatory responses | Significant reduction in paw edema in murine models |

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine is not well-documented. as a benzothiazole derivative, it is likely to interact with various molecular targets and pathways. Benzothiazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific molecular targets and pathways would depend on the particular application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

6-Bromo-4,7-dimethyl-1,3-benzothiazol-2-amine: A closely related compound with similar structural features.

4-Bromo-6-fluoro-1,3-benzothiazol-2-amine: Another derivative with a fluorine atom instead of a methyl group.

Uniqueness

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine is unique due to the presence of both bromine and two methyl groups on the benzothiazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other benzothiazole derivatives.

Biological Activity

4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine (BDMBA) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article will explore the biological activity of BDMBA, including its mechanisms of action, applications in drug development, and relevant case studies.

BDMBA is a benzothiazole derivative characterized by the presence of a bromine atom and two methyl groups on its structure. The synthesis typically involves the bromination of 6,7-dimethyl-1,3-benzothiazol-2-amine using liquid bromine in acetic acid under controlled conditions.

The biological activity of BDMBA can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : BDMBA has shown promise as an antimicrobial agent, particularly against certain bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Properties : Research indicates that BDMBA exhibits cytotoxic effects on cancer cell lines, potentially through induction of apoptosis or inhibition of cancer cell proliferation. Benzothiazole derivatives are known to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication .

- Anti-inflammatory Effects : Some studies suggest that BDMBA may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of BDMBA:

Case Studies

- Anticancer Activity : A study conducted on HeLa cells demonstrated that BDMBA significantly reduced cell viability in a dose-dependent manner. The compound was found to induce apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, BDMBA exhibited effective antimicrobial properties with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anti-inflammatory Mechanism : A recent investigation explored the anti-inflammatory effects of BDMBA in a murine model of acute inflammation. Results indicated that treatment with BDMBA led to a significant decrease in paw edema and inflammatory cytokine production, suggesting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via bromination of 6,7-dimethyl-1,3-benzothiazol-2-amine using bromine in glacial acetic acid. Key steps include refluxing with sodium thiocyanate, followed by purification via recrystallization from ethanol. Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation. Post-synthesis, vacuum filtration and hexane washing improve yield .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming substituent positions and bromine incorporation. Mass spectrometry (MS) validates molecular weight, while X-ray diffraction (XRD) resolves crystal structure details, as demonstrated in analogous benzothiazole derivatives .

Q. How can researchers safely handle brominated benzothiazole derivatives in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis steps involving bromine or glacial acetic acid. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Store the compound in dry, cool conditions to prevent degradation, and dispose of waste via halogen-specific protocols .

Advanced Research Questions

Q. What strategies optimize regioselective bromination in 6,7-dimethyl-1,3-benzothiazol-2-amine to minimize byproducts?

- Methodological Answer : Bromination selectivity is enhanced by controlling temperature (0–5°C) and using stoichiometric bromine. Computational modeling (e.g., density functional theory, DFT) predicts reactive sites, while TLC and HPLC-MS monitor intermediate stability. Adjusting solvent polarity (e.g., acetic acid vs. DCM) can further refine selectivity .

Q. How can computational methods streamline the design of derivatives from this compound?

- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) identify feasible substitution pathways. For example, bromine at position 4 can undergo nucleophilic aromatic substitution (SNAr) with amines or thiols. Tools like Gaussian or ORCA simulate transition states, while ICReDD’s integrated computational-experimental workflows validate predictions .

Q. What experimental design principles minimize trial-and-error in synthesizing benzothiazole hydrazones from this compound?

- Methodological Answer : Use factorial design to optimize variables (e.g., molar ratios, solvent choice, reaction time). For hydrazone formation, a 2³ factorial design (methanol/ethanol, 60–80°C, 1–3 h) reduces experiments while maximizing yield. Statistical software (e.g., Minitab) analyzes interactions between parameters .

Q. How can researchers address contradictions in reported reaction yields for brominated benzothiazole derivatives?

- Methodological Answer : Replicate experiments under standardized conditions (solvent purity, inert atmosphere). Cross-validate using alternative characterization (e.g., HPLC purity vs. NMR integration). Literature discrepancies may arise from unaccounted variables like moisture sensitivity or catalytic impurities, necessitating controlled reproducibility studies .

Q. What methodologies enable the synthesis of spirocyclic derivatives from this compound?

- Methodological Answer : React the amine with keto-indene-diones under acidic conditions (e.g., glacial acetic acid) to form hydrazones, followed by cyclization via reflux. Monitor spirocyclic product formation using IR spectroscopy (C=O stretch) and XRD for structural confirmation, as shown in analogous spiro-azasystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.